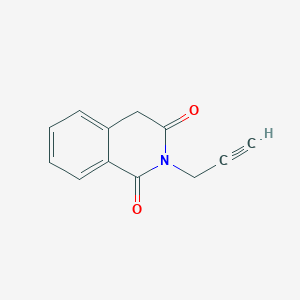

2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

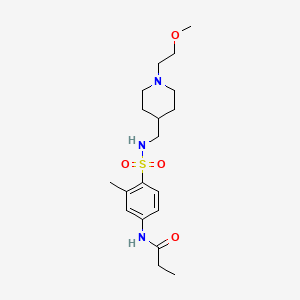

The compound “2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione” is a complex organic molecule. It likely contains an isoquinoline backbone, which is a type of heterocyclic compound . The “prop-2-yn-1-yl” part suggests the presence of a propargyl group, which is a functional group with the formula HC≡C-CH2- .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the isoquinoline and propargyl groups. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, propargyl alcohol, a compound containing a propargyl group, is a colorless viscous liquid that is miscible with water and most polar organic solvents .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

This compound and its derivatives are synthesized through multi-step reactions involving imidization, Michael reaction-intermolecular cyclization, and alkylation, showcasing its versatility in chemical synthesis. For instance, the synthesis of 1-(Prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione was achieved from 1,3-cyclohexadione, highlighting its potential in the creation of novel chemical entities (Ding Jun-jie, 2013). Additionally, dry reactions on KF-Alumina have been utilized for the synthesis of related isoquinolinediones, indicating a solvent-free approach to synthesize these compounds under focused microwave irradiation (D. Villemin, B. Martin, Mohamed Khalid, 1998).

Molecular Structure Analysis

Vibrational spectroscopic studies, along with HOMO-LUMO and NBO analysis, have been conducted to understand the electronic structure and properties of related isoquinoline dione derivatives. These studies provide insights into the charge distribution, molecular stability, and electronic transitions within these molecules, essential for designing compounds with desired chemical and physical properties (S. Sebastian et al., 2015).

Potential Biological Applications

Derivatives of 2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione have been explored for their potential biological activities. For example, magnesium chelating 2-hydroxyisoquinoline-1,3(2H,4H)-diones were investigated as inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase, showcasing the therapeutic potential of these compounds in antiviral research (M. Billamboz et al., 2011).

Electrochemical and Photophysical Properties

Research into the electrochemical and photophysical properties of homobimetallic Re(I) complexes related to isoquinoline diones suggests applications in the development of luminescent materials. These complexes demonstrate interesting properties for use in optoelectronic devices (R. Lin et al., 1992).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-prop-2-ynyl-4H-isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-2-7-13-11(14)8-9-5-3-4-6-10(9)12(13)15/h1,3-6H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYPZVSAWSEQEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)CC2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-1-benzyl-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2692366.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2692375.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2692379.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyridin-4-yl)methanone](/img/structure/B2692381.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-phenylazepan-1-yl)methanone](/img/structure/B2692383.png)

![6-chloro-5-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2692388.png)

![6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]isoquinoline;hydrochloride](/img/structure/B2692389.png)